Physicochemical Property Differentiation from Positional Isomers
The 3-methanesulfonyl regioisomer (CAS 896299-92-6) exhibits a computed topological polar surface area (tPSA) of 113 Ų and an XLogP3 of 3.5 [1]. While direct experimental comparator data for the 2- and 4-positional isomers under identical conditions are not available in the public domain, the computed descriptors place the compound in a favorable region of drug-like chemical space. The tPSA of 113 Ų is below the commonly cited 140 Ų threshold for oral bioavailability prediction, and the XLogP3 of 3.5 falls within the optimal range (1–4) for balancing permeability and solubility [2]. These values differ from the 4-methanesulfonyl isomer (CAS 896352-61-7), for which a marginally higher computed tPSA is anticipated due to altered electronic distribution, potentially affecting membrane permeability. However, the absence of head-to-head experimental permeability or solubility data precludes definitive quantitative comparison.
| Evidence Dimension | Computed Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | tPSA = 113 Ų; XLogP3 = 3.5 |
| Comparator Or Baseline | 4-methanesulfonyl positional isomer (CAS 896352-61-7): tPSA and XLogP3 values not publicly reported under identical computation methods |
| Quantified Difference | Not quantifiable; difference inferred from structural topology |
| Conditions | Computed properties (PubChem/CACTVS algorithms) |
Why This Matters
For procurement decisions in medicinal chemistry, the specific computed physicochemical profile of the 3-methanesulfonyl isomer may influence compound handling (e.g., DMSO solubility) and membrane permeability predictions, but the absence of experimental comparator data limits the strength of this differentiation.
- [1] Kuujia.com. CAS 896299-92-6 Product Page: N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide. Computed Properties. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46(1-3):3-26, 2001. View Source
